molecular formula C13H21NO5 B13453434 2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B13453434
M. Wt: 271.31 g/mol
InChI Key: WHDDWMDPOYCHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxymethyl group, and a carboxylic acid functional group. The bicyclic structure of the compound is based on a 2-azabicyclo[2.1.1]hexane framework, which imparts significant rigidity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable azetidine derivative, cyclization can be achieved using appropriate reagents and conditions to form the 2-azabicyclo[2.1.1]hexane framework.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine functionality in the molecule.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride (NaH).

    Carboxylation: The carboxylic acid functional group can be introduced through carboxylation reactions, such as the reaction of a suitable intermediate with carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine functionality, which can then participate in various biochemical reactions. The rigid bicyclic structure of the compound imparts stability and specificity in its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
  • 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Uniqueness

2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its combination of a rigid bicyclic structure, a Boc protecting group, and a methoxymethyl group. This combination imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

1-(methoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-12(9(15)16)5-13(14,6-12)8-18-4/h5-8H2,1-4H3,(H,15,16)

InChI Key

WHDDWMDPOYCHFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)COC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.